2,3-dihydro-1H-phenothiazin-4(10H)-one
Overview
Description
2,3-dihydro-1H-phenothiazin-4(10H)-one is a chemical compound with the molecular formula C12H11NOS . It has an average mass of 217.287 Da and a monoisotopic mass of 217.056137 Da .
Synthesis Analysis
The synthesis of 2,3-dihydro-1H-phenothiazin-4(10H)-ones has been reported in the literature . They were prepared by condensation of o-aminobenzenethiol with cyclohexane-1,3-diones in dimethyl sulfoxide (Me2SO) .Molecular Structure Analysis
The 2,3-dihydro-1H-phenothiazin-4(10H)-one molecule contains a total of 28 bonds. There are 17 non-H bonds, 8 multiple bonds, 2 double bonds, 6 aromatic bonds, 3 six-membered rings, 2 ten-membered rings, 1 aliphatic ketone, 1 aromatic secondary amine, and 1 sulfide .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 2,3-dihydro-1H-phenothiazin-4(10H)-one include the condensation of o-aminobenzenethiol with cyclohexane-1,3-diones .Physical And Chemical Properties Analysis
The physical and chemical properties of 2,3-dihydro-1H-phenothiazin-4(10H)-one include its molecular formula (C12H11NOS), average mass (217.287 Da), and monoisotopic mass (217.056137 Da) .Scientific Research Applications
Anticonvulsant Activity
2,3-dihydro-1H-phenothiazin-4(10H)-one derivatives have shown significant anticonvulsant activity. A study reported that certain analogues of this compound were active in animal models, demonstrating effectiveness without toxicity at specific dosages. This suggests potential applications in developing anticonvulsant therapies (Laws et al., 1998).
Ionophore in Electrochemical Sensors
Research indicates that 2,3-dihydro-1H-phenothiazin-4(5aH)-one can form stable complexes with certain cations, particularly chromium(III) ions. This property makes it suitable as an electroactive material for constructing cation-selective electrodes, such as those for chromium(III) detection (Sarvestani & Ahmadi, 2018).
Anticancer Properties
Some phenothiazine derivatives, including those related to 2,3-dihydro-1H-phenothiazin-4(10H)-one, have been shown to exhibit high activity against certain cancer cell lines, such as breast cancer cells. This suggests a potential role in developing new anticancer drugs (Ahmed et al., 2018).
Fluorescent Properties and Photodamage to Cancer Cells
Phenothiazine-based organic molecules, including derivatives of 2,3-dihydro-1H-phenothiazin-4(10H)-one, have been designed to exhibit multiple fluorescent behaviors. Certain compounds can cause photodamage to cancer cells, suggesting applications in photodynamic therapy and imaging (Hsieh et al., 2015).
Dye-Sensitized Solar Cells
2,3-dihydro-1H-phenothiazin-4(10H)-one-based dyes have been utilized in dye-sensitized solar cells (DSSCs). These compounds are notable for their strong donor character and ability to suppress molecular aggregation, enhancing the efficiency of DSSCs (Huang et al., 2016).
Electroactive Hydrazones for Hole Transporting
Electroactive hydrazones derived from 2,3-dihydro-1H-phenothiazin-4(10H)-one have been developed as effective hole transporting materials. Their thermal, optical, electrochemical, and photophysical properties make them suitable for organic electronic applications (Bieliauskas et al., 2012).
Mechanofluorochromic Properties
2,3-dihydro-1H-phenothiazin-4(10H)-one-based compounds have demonstrated significant mechanofluorochromic properties. This attribute is crucial for sensory applications in detecting metal cations (Hauck et al., 2007).
properties
IUPAC Name |
1,2,3,10-tetrahydrophenothiazin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NOS/c14-10-6-3-5-9-12(10)15-11-7-2-1-4-8(11)13-9/h1-2,4,7,13H,3,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOBHMYVVCCJHNM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=O)C1)SC3=CC=CC=C3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40353441 | |
Record name | 2,3-dihydro-1H-phenothiazin-4(10H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40353441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-dihydro-1H-phenothiazin-4(10H)-one | |
CAS RN |
39853-56-0 | |
Record name | 2,3-dihydro-1H-phenothiazin-4(10H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40353441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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